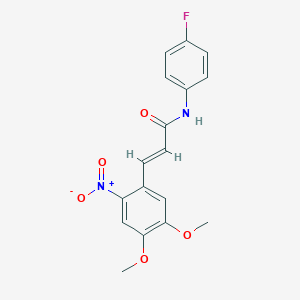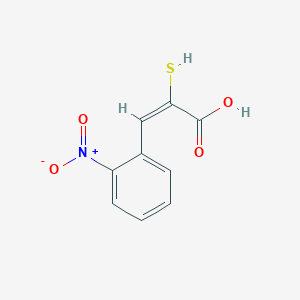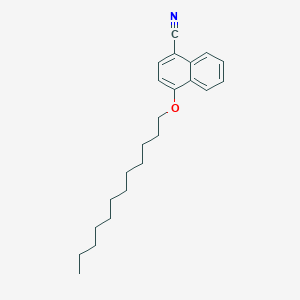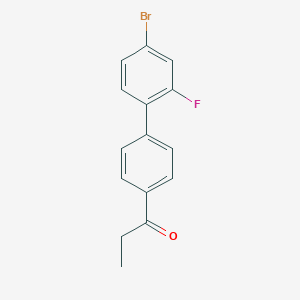
N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present. It may also include its role or use in the scientific, medical, or industrial fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Potential Therapeutic Applications
- Antioxidant, Antidiabetic, and Antibacterial Properties :
- A related compound, N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), demonstrated promising antioxidant, antidiabetic, and antibacterial properties. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various strains, including drug-resistant strains. No adverse toxicological effects were observed, suggesting a wide range of potential applications in medical therapy (Misra, Nag, & Sonawane, 2016).
Neuroprotective Effects
- Neuroprotection and Brain Regeneration :
- Acrylamide (ACR), a neurotoxic chemical, showed negative impacts on the brain. However, a study revealed that epigallocatechin-3-gallate (EGCG) attenuated ACR-induced brain damage and promoted regeneration in the cerebral cortex of rats, indicating potential neuroprotective applications (He, Tan, Mi, Zhou, & Ji, 2017).
- Protective Effect against Parkinson's Disease :
- A novel synthetic compound, N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylamide (FLZ), demonstrated significant therapeutic effects against Parkinson's disease model mice, improving motor dysfunction and suggesting potential as a new drug candidate (Yu, Wei, Bao, Zhang, & Sun, 2013).
Anticarcinogenic and Genotoxicity Properties
- Anticarcinogenic and Genotoxicity Studies :
- Studies on acrylamide revealed insights into its genotoxicity and potential carcinogenicity. Although the direct implications for N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide are not explicit, the broader research context provides a valuable understanding of related compounds and their biological interactions (Tareke et al., 2008; Sawada & Matsuoka, 1976)(Sawada & Matsuoka, 1976).
Additional Applications
- Alzheimer's Disease Treatment :
- A drug candidate, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50), derived from Zanthoxylum bungeanum, showed effectiveness in treating Alzheimer's disease. It improved cognitive abilities in mice, decreased the accumulation of amyloid-β oligomers, and demonstrated protective effects against neuronal apoptosis, indicating potential as a treatment for Alzheimer's disease (Tang et al., 2013).
Mécanisme D'action
Target of Action
A similar compound, n-benzoyl-n’- (4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) .
Mode of Action
It is suggested that the inhibition of the sirt1 enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may influence cell cycle regulation .
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives suggests that these compounds have good pharmacokinetics (adme) properties .
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may have a role in regulating cell proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIODXVRJHBNCR-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)


![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
